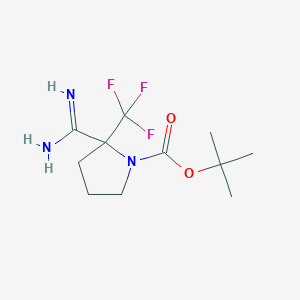
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated precursor. One common method involves the use of copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-(trifluoromethyl)sulfonylhydrazine-1-carboxylate as a reagent . This method is favored due to its mild reaction conditions, good atom economy, and the availability of cheap and accessible reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . This approach offers advantages in terms of scalability and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18F3N3O2 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
tert-butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3N3O2/c1-9(2,3)19-8(18)17-6-4-5-10(17,7(15)16)11(12,13)14/h4-6H2,1-3H3,(H3,15,16) |
Clave InChI |
RMCYHBHCTLQMNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1(C(=N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


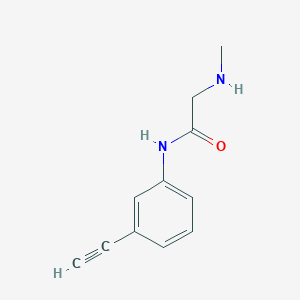
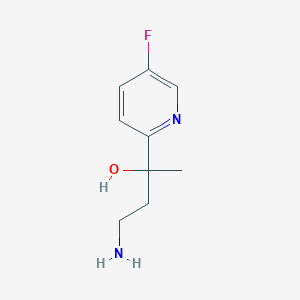
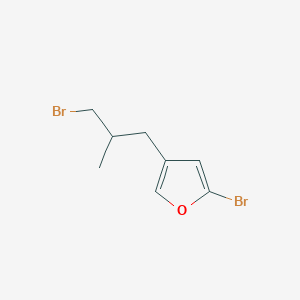
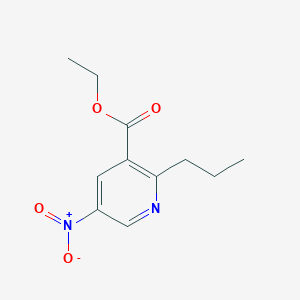

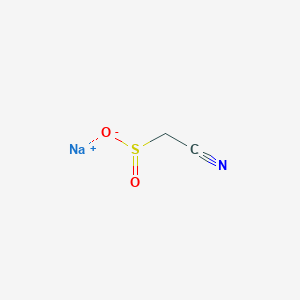

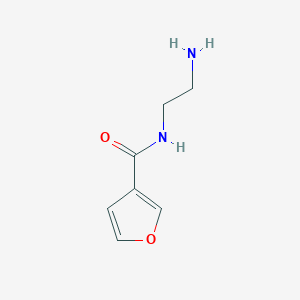
![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)

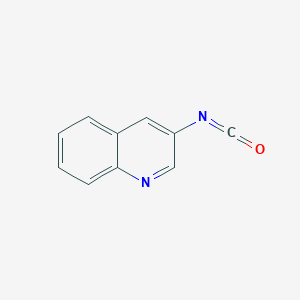
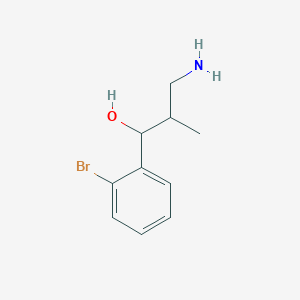
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
